1-(2-phenylethyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine
Description
Properties
IUPAC Name |
2-[4-(2-phenylethyl)piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4S/c1-2-4-15(5-3-1)7-9-21-10-12-22(13-11-21)18-20-16-14-19-8-6-17(16)23-18/h1-6,8,14H,7,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCWGTAJPPZDSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C3=NC4=C(S3)C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperazine
Piperazine undergoes alkylation with 2-phenylethyl bromide in the presence of a base (e.g., KCO) and polar aprotic solvents like dimethylformamide (DMF):
Optimization Notes :
-
Molar Ratios : A 1:1 ratio of piperazine to alkylating agent minimizes di-alkylation byproducts.
-
Temperature : Reactions proceed efficiently at 80–90°C, achieving yields >85%.
Synthesis of Intermediate B: 2-Chloro- Thiazolo[4,5-c]Pyridine
Cyclization of 4-Amino-3-Chloropyridine
Thiazole ring formation employs 4-amino-3-chloropyridine and carbon disulfide (CS) under basic conditions:
Key Steps :
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Cyclization : NaOH in ethanol facilitates thiolate formation, leading to cyclization.
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Chlorination : Treatment with chlorine gas (Cl) replaces the thiol group with chlorine, yielding Intermediate B.
Yield : 70–75% after purification via recrystallization (isopropyl alcohol).
Coupling of Intermediates A and B
Nucleophilic Aromatic Substitution (SNAr)
Intermediate B reacts with Intermediate A in DMF at 120°C:
Reaction Conditions :
-
Base : Triethylamine (EtN) neutralizes HCl, driving the reaction forward.
-
Catalyst : No catalyst required, but microwave irradiation (150 W) reduces reaction time to 2 hours.
Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane).
Buchwald-Hartwig Amination
For higher regioselectivity, palladium-catalyzed coupling is employed:
Advantages :
-
Tolerates electron-deficient heterocycles.
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Yields improve to 80–85% with optimized ligand systems (e.g., Xantphos).
Purification and Characterization
Recrystallization
Crude product is dissolved in hot isopropyl alcohol, cooled to 0–5°C, and filtered to remove impurities.
Chromatographic Methods
Spectroscopic Data
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H NMR (600 MHz, DMSO-): δ 8.45 (s, 1H, pyridine-H), 7.35–7.25 (m, 5H, Ph), 4.15 (t, 2H, CHPh), 3.55–3.45 (m, 8H, piperazine-H).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| SNAr | 65–70 | 98.5 | High | Moderate |
| Buchwald-Hartwig | 80–85 | 99.8 | Moderate | High |
Trade-offs :
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SNAr : Lower cost but requires stringent temperature control.
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Buchwald-Hartwig : Higher yields but depends on palladium catalysts.
Industrial-Scale Considerations
Scientific Research Applications
Biological Activities
Research indicates that 1-(2-phenylethyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine exhibits several biological activities:
- Anticancer Activity : Studies have shown that thiazolo-pyridine derivatives can inhibit cancer cell proliferation. The compound has demonstrated cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent .
- Antimicrobial Properties : The compound's structure allows it to interact with microbial targets, leading to antibacterial and antifungal activities. Research indicates effectiveness against certain strains of bacteria and fungi .
- Neuropharmacological Effects : Given its piperazine structure, there is interest in its effects on the central nervous system. Preliminary studies suggest potential anxiolytic and antidepressant properties .
Anticancer Research
A study examining the compound's anticancer properties found that it significantly reduced the viability of breast cancer cells in vitro. The mechanism was attributed to apoptosis induction through the mitochondrial pathway .
Antimicrobial Efficacy
Another investigation into the antimicrobial properties revealed that the compound exhibited substantial activity against Staphylococcus aureus and Candida albicans. The study highlighted its potential as a lead compound for developing new antimicrobial agents .
Neuropharmacological Assessment
In a preclinical model assessing anxiety-like behaviors, administration of the compound resulted in reduced anxiety levels compared to control groups. This suggests that it may modulate neurotransmitter systems involved in anxiety regulation .
Mechanism of Action
The mechanism of action of 1-(2-phenylethyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine involves binding to specific molecular targets, such as receptors or enzymes. The compound's structure allows it to interact with neurotransmitter receptors, potentially modulating their activity. The thiazolo[4,5-c]pyridine core is critical for its binding affinity and specificity, while the piperazine ring enhances its bioavailability. This interaction can influence various cellular pathways, leading to altered cellular responses and therapeutic effects.
Comparison with Similar Compounds
Piperazine Derivatives with Aromatic Substituents
Key Observations :
Thiazolo-Pyridine Derivatives
Key Observations :
- Thiazolo-pyridine derivatives often exhibit antimicrobial or kinase-inhibiting properties , depending on substituents. The target compound’s piperazine core may confer distinct pharmacokinetic advantages, such as improved solubility and oral bioavailability compared to spiro or polyheterocyclic systems .
Pharmacological Potential
While direct biological data for the target compound is unavailable, structural parallels suggest:
- Kinase Inhibition : The thiazolo[4,5-c]pyridine group aligns with IRAK4 inhibitors (e.g., CA 4948), which target inflammatory pathways .
Biological Activity
1-(2-phenylethyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperazine is a synthetic compound belonging to the class of piperazine derivatives. It features a unique structure that combines a piperazine ring with a thiazolo[4,5-c]pyridine moiety and a phenethyl group. This structural combination is believed to contribute to its potential biological activities, particularly in pharmacological applications.
Structural Characteristics
The compound's structural formula can be represented as follows:
This formula indicates the presence of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) atoms, which are essential for its biological activity.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with structurally similar compounds highlights unique properties and biological activities.
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 4-(3-phenyl-[1,2,4]thiadiazol-5-yl)piperazine | Contains thiadiazole instead of thiazole | FAAH inhibition properties |
| 1-(Cyclopropanesulfonyl)-4-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-1,4-diazepane | Diazepane ring structure | Different reactivity patterns |
| Piperazine derivatives | Variations in ring structure | Broad spectrum of biological activities |
This table illustrates how the structural variations impact the biological activities of these compounds.
Case Studies and Research Findings
While direct studies on this compound are scarce, insights can be drawn from related research:
- Antimicrobial Activity Study : A study evaluating the antimicrobial effects of piperazine derivatives found that certain compounds exhibited superior activity against resistant strains compared to standard antibiotics like ampicillin . This suggests that this compound could potentially possess similar or enhanced antimicrobial properties.
- Cancer Cell Line Evaluation : Research on thiazolo-pyridine derivatives has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, derivatives were tested against breast and lung cancer cells, revealing mechanisms that could be explored further for therapeutic applications .
Q & A
Q. Basic Research Focus
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and piperazine-thiazolo-pyridine connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-S stretching in thiazole at ~650 cm⁻¹) .
- HPLC/Purity Analysis : Reverse-phase HPLC with UV detection ensures >98% purity, critical for biological assays .
What strategies can resolve contradictions in biological activity data observed across studies involving this compound?
Q. Advanced Research Focus
- Meta-analysis of experimental variables : Compare assay conditions (e.g., cell lines, incubation times) that may alter potency .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing thiazolo-pyridine with oxadiazole) to isolate structure-activity relationships (SAR) .
- In silico modeling : Use molecular dynamics simulations to assess conformational flexibility under varying pH or solvent conditions .
- Orthogonal assays : Validate target engagement via biophysical methods (e.g., surface plasmon resonance) alongside cell-based assays .
What are the key stability considerations for storing and handling this compound in laboratory settings?
Q. Basic Research Focus
- Storage : Store at –20°C in airtight, light-protected containers to prevent degradation via oxidation or hydrolysis .
- Handling : Use inert atmospheres (e.g., nitrogen gloveboxes) during synthesis to avoid moisture absorption .
- Safety : Follow protocols for skin/eye protection (e.g., nitrile gloves, goggles) due to potential irritancy, as seen in related piperazine derivatives .
How can molecular docking studies be utilized to predict the interaction mechanisms of this compound with specific enzyme targets?
Q. Advanced Research Focus
- Target selection : Prioritize enzymes with known piperazine/thiazole interactions (e.g., dopamine receptors, cytochrome P450 isoforms) .
- Docking software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses, focusing on hydrogen bonds and hydrophobic pockets .
- Validation : Cross-reference docking results with mutagenesis data (e.g., alanine scanning) to confirm critical residues .
- Dynamic simulations : Perform molecular dynamics (MD) over 100+ ns to assess binding stability under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
